Regiochemical Differentiation: Meta- vs. Para-Amino Substitution Dictates Carbonic Anhydrase Isoform Selectivity
The target compound is a 3-aminobenzenesulfonamide derivative, whereas the most commonly studied comparator, 4-amino-3-bromobenzenesulfonamide (CAS 53297-69-1), is a 4-aminobenzenesulfonamide. This regiochemical difference has a profound impact on biological activity. The 4-amino-3-bromo isomer (BDBM10864) demonstrates a Ki of 40 nM against human carbonic anhydrase II (hCA II) [1], and 83 nM against murine CA XV [2]. In contrast, the 3-aminobenzenesulfonamide scaffold, when elaborated into pyridinium derivatives, yields inhibitors with Ki values in the nanomolar to sub-nanomolar range against the transmembrane, tumor-associated isoforms hCA IX and hCA XII [3]. This demonstrates that the meta-amino scaffold can be directed toward a completely different CA isoform selectivity profile compared to the para-amino scaffold.
| Evidence Dimension | CA Isoform Inhibitory Profile (Ki) based on amino group position relative to sulfonamide |
|---|---|
| Target Compound Data | Meta-amino scaffold (3-aminobenzenesulfonamide) derivatives achieve nanomolar to sub-nanomolar Ki against hCA IX and hCA XII [3]. |
| Comparator Or Baseline | Para-amino isomer 4-amino-3-bromobenzenesulfonamide (CAS 53297-69-1): Ki = 40 nM against hCA II [1]; Ki = 83 nM against murine CA XV [2]. |
| Quantified Difference | The para-amino isomer potently inhibits cytosolic CA II, while elaborated meta-amino scaffold derivatives preferentially inhibit tumor-associated CA IX/XII, representing a different selectivity profile. |
| Conditions | Human CA II: stopped-flow CO2 hydration assay, pre-incubated 15 min [1]; Murine CA XV: 20°C, pH 7.5 [2]; hCA IX/XII: stopped-flow CO2 hydration assay [3]. |
Why This Matters
For researchers aiming to target tumor-associated CA isoforms (CA IX/XII) rather than ubiquitous cytosolic isoforms (CA I/II), the meta-amino scaffold provides a validated starting point for achieving the desired selectivity profile.
- [1] BindingDB. (n.d.). Entry for BDBM10864: Ki = 40 nM against human carbonic anhydrase II. Retrieved from bindingdb.org. View Source
- [2] Hilvo, M., Salzano, A. M., Innocenti, A., Kulomaa, M. S., Scozzafava, A., Scaloni, A., Parkkila, S., & Supuran, C. T. (2009). Cloning, expression, post-translational modifications and inhibition studies on the latest mammalian carbonic anhydrase isoform, CA XV. Journal of Medicinal Chemistry, 52(3), 646-654. Ki data curated by BRENDA. View Source
- [3] Akocak, S., Güzel-Akdemir, Ö., Sanku, R. K. K., Russom, S. S., Iorga, B. I., Supuran, C. T., & Ilies, M. A. (2020). Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII. Bioorganic Chemistry, 103, 104204. View Source
